Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-
Description
The compound “Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-” is a substituted benzenesulfonamide derivative characterized by a methoxymethylphenyl group at the N-position and a 4-methylpiperazinyl group at the 3-position of the benzene ring. This structure combines sulfonamide functionality with heterocyclic and alkyl ether substituents, which are common in pharmacologically active molecules targeting enzymes or receptors (e.g., kinases, carbonic anhydrases) .
Key structural features:
- Sulfonamide core: Provides hydrogen-bonding capacity and stability.
- 4-Methylpiperazinyl group: Enhances solubility and influences pharmacokinetics via basic nitrogen atoms.
- 3-(Methoxymethyl)phenyl substituent: Introduces steric bulk and modulates lipophilicity.
Properties
Molecular Formula |
C20H27N3O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O3S/c1-16-7-8-19(14-20(16)23-11-9-22(2)10-12-23)27(24,25)21-18-6-4-5-17(13-18)15-26-3/h4-8,13-14,21H,9-12,15H2,1-3H3 |
InChI Key |
XRZQXBVARCUOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For this specific compound, the synthetic route may include the following steps:
Preparation of the sulfonyl chloride: This involves the chlorination of benzenesulfonic acid.
Reaction with the amine: The sulfonyl chloride is then reacted with N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-amine under basic conditions to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often employs similar synthetic routes but on a larger scale. The process involves:
Bulk preparation of intermediates: Large-scale chlorination and amination reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the electrophile used.
Scientific Research Applications
Benzenesulfonamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their enzyme inhibition properties, particularly against carbonic anhydrase.
Medicine: Investigated for their potential as anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- involves the inhibition of enzymes such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in tissues. By inhibiting carbonic anhydrase, this compound can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: The target compound’s methoxymethylphenyl group distinguishes it from TG101209’s tert-butyl and Imatinib’s pyrimidinylamino groups. The 4-methylpiperazinyl group is shared with Imatinib, suggesting similar solubility profiles but divergent target selectivity (e.g., sulfonamide vs. benzamide cores) .
Synthetic Routes :
- The target compound may be synthesized via Suzuki-Miyaura coupling (as in ) or nucleophilic substitution, whereas Imatinib requires multi-step amide coupling .
Therapeutic Potential: Unlike Imatinib (approved for leukemia), the target compound lacks direct efficacy data.
Biological Activity
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- is a complex organic compound that exhibits a range of biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and potential antidepressant effects.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C20H27N3O3S
- Molecular Weight : Approximately 375.5 g/mol
The structure includes a benzenesulfonamide moiety linked to a methoxymethyl phenyl group and a piperazine ring, which is significant for its biological activity.
Antimicrobial Activity
Benzenesulfonamide derivatives are known for their antimicrobial properties. This specific compound has shown effectiveness against various bacterial strains. For example:
- Minimum Inhibitory Concentrations (MIC) :
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Research indicates that benzenesulfonamide derivatives possess anti-inflammatory properties. In vivo studies have demonstrated significant inhibition of carrageenan-induced rat paw edema, with some compounds showing up to 94% reduction in inflammation at various time points .
Antidepressant and Anxiolytic Effects
The piperazine moiety in the compound is linked to antidepressant and anxiolytic activities. Compounds with similar structures have been investigated for these effects, suggesting that this specific benzenesulfonamide may also exhibit such properties due to its structural similarity to known antidepressants.
The exact mechanisms through which benzenesulfonamide exerts its biological effects are still under investigation. However, studies suggest that the compound may interact with specific biological targets, leading to its antimicrobial and anti-inflammatory effects. The methoxymethyl group may enhance lipophilicity, potentially improving bioavailability and efficacy .
Comparative Analysis with Related Compounds
A comparison of benzenesulfonamide derivatives highlights the diversity in biological activity based on structural variations:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- | Structure | Antimicrobial, potential antidepressant | Unique methoxymethyl substitution |
| Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- | Structure | Antimicrobial | Different substitution pattern |
| Benzenesulfonamide derivatives | Various substitutions possible | Varies widely | Broad range of activities depending on substitutions |
Case Studies
Recent studies have focused on synthesizing new derivatives of benzenesulfonamides to enhance their biological activities. For instance, a study synthesized several sulfonamides bearing carboxamide functionalities that exhibited good anti-inflammatory and antimicrobial activities . The findings from these studies suggest that modifications in the chemical structure can lead to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
